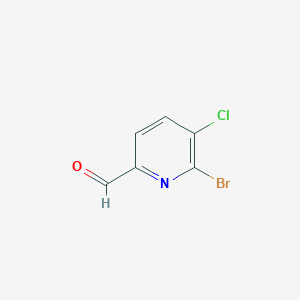

6-Bromo-5-chloropicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMWVMJQOCGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-5-chloropicolinaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-5-chloropicolinaldehyde

Abstract

This compound is a strategically important heterocyclic building block in modern synthetic chemistry, particularly within the domains of drug discovery and materials science. Its trifunctional nature, featuring a reactive aldehyde group and two distinct halogen atoms on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, reactivity profile, synthetic applications, and safe handling protocols. We will delve into the causality behind its selective reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its effective use. The strategic placement of the bromine and chlorine atoms, coupled with the electron-withdrawing aldehyde group, significantly influences the electronic nature of the pyridine ring and, consequently, its reactivity and physical properties.

Below is a summary of its key physicochemical data.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-5-chloropyridine-2-carbaldehyde | N/A |

| CAS Number | 1203499-49-1 | N/A |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| Appearance | Typically a light yellow or off-white solid | [2] |

| Melting Point | 104-110 °C | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | [2] |

Spectroscopic Signature

A thorough understanding of the spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

-

¹³C NMR: The carbon spectrum will display six signals: one for the aldehyde carbonyl carbon (typically δ 185-200 ppm) and five for the pyridine ring carbons, each influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹. Vibrations corresponding to C-H, C=C, and C=N bonds of the aromatic ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Molecular Structure and Reactivity Overview

The synthetic utility of this compound is derived from its three distinct and addressable reactive sites. The inherent electronic properties of the pyridine ring, modulated by the halogen and aldehyde substituents, permit a high degree of selectivity in chemical transformations.

Caption: Molecular Structure of this compound.

The molecule's reactivity can be mapped to three primary zones, each offering a distinct handle for synthetic elaboration.

Caption: Reactivity map of this compound.

Chemical Reactivity and Synthetic Protocols

Reactions at the Aldehyde Group

The aldehyde functionality at the C2 position is a versatile electrophilic center, susceptible to a wide range of nucleophilic attacks and redox transformations.[3]

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 6-bromo-5-chloropicolinic acid. This transformation is crucial for accessing amide derivatives and other carboxylic acid functionalities.

-

Protocol Example (General): To a solution of this compound in a suitable solvent (e.g., acetone, acetic acid), add a controlled amount of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at 0 °C. The reaction is monitored by TLC until completion, followed by quenching and extraction to isolate the carboxylic acid product.

-

-

Reduction: Selective reduction of the aldehyde yields the primary alcohol, (6-bromo-5-chloropyridin-2-yl)methanol. This product can serve as a precursor for ethers, esters, or halides via further substitution.

-

Protocol Example (General): Dissolve the aldehyde in methanol or ethanol and cool the solution to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. The reaction is typically rapid. Upon completion, the reaction is quenched with water or dilute acid, and the product is extracted.

-

-

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are important intermediates and can act as bidentate ligands in coordination chemistry.[3]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into a variety of substituted alkenes, enabling carbon chain extension.[2]

Reactions at the Halogenated Pyridine Ring

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a cornerstone of this reagent's synthetic value. The C-Br bond at the C6 position is generally more susceptible to cleavage and participation in cross-coupling reactions than the C-Cl bond at C5 under standard palladium-catalyzed conditions. This allows for sequential and site-selective functionalization.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters is a powerful tool for forming new carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, one can selectively substitute the bromine atom, leaving the chlorine atom intact for a subsequent, different coupling reaction.

-

Sonogashira Coupling: This reaction enables the introduction of terminal alkynes, creating conjugated systems that are of significant interest in materials science and for building complex molecular scaffolds.

-

Buchwald-Hartwig Amination: The C-Br bond can be selectively converted to a C-N bond through palladium-catalyzed coupling with a wide range of amines, an essential transformation in the synthesis of many pharmaceutical agents.

Caption: General synthetic workflow for picolinaldehydes.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged structures in medicinal chemistry. The inclusion of halogen atoms can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[4][5]

-

Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. This compound provides a starting point for building libraries of compounds to screen against various kinase targets, which are crucial in oncology research.

-

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding—a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis basic site on a biological target like a protein.[5][6] This interaction can contribute significantly to binding affinity and selectivity, making it a key consideration in rational drug design.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate in the body.[5]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid generating dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

Conclusion

This compound stands out as a high-value, multifunctional building block for advanced chemical synthesis. The strategic arrangement of its aldehyde and dual-halogen functionalities provides chemists with a robust and versatile platform for generating molecular diversity. A comprehensive understanding of its reactivity profile, particularly the potential for site-selective reactions, is paramount for unlocking its full potential in the development of novel pharmaceuticals and advanced functional materials.

References

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

PubChem. 6-Bromo-5-chloropyridin-3-ol. [Link]

-

PubChem. 6-Bromo-2-chloronicotinaldehyde. [Link]

-

PubChem. 6-Bromo-1-chloro-isoquinoline. [Link]

- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

National Institutes of Health. Halogenase engineering and its utility in medicinal chemistry. [Link]

-

ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

-

ResearchGate. (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]

-

ResearchGate. The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. [Link]

-

PubMed. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

- Google Patents. US3274206A - Process for the production of pyridine aldehydes.

-

Chemistry Journal of Moldova. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. [Link]

- Google Patents.

-

National Institutes of Health. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

ResearchGate. novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. [Link]

-

Scribd. Synthesis of 6-Bromoquinoline. [Link]

-

Royal Society of Chemistry. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

AWS. SAFETY DATA SHEET BROMICIDE® GRANULES. [Link]

-

PubChem. 6-Bromo-5-nitroquinoline. [Link]

Sources

- 1. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 5. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Bromo-5-chloropicolinaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 6-Bromo-5-chloropicolinaldehyde has not been identified, its chemical structure and properties can be inferred from its nomenclature and data for structurally similar compounds. The IUPAC name for this compound is 6-bromo-5-chloro-pyridine-2-carbaldehyde.

Based on the structure, the following physicochemical properties can be predicted:

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₆H₃BrClNO | Based on structure |

| Molecular Weight | 220.45 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy with similar halo-picolinaldehydes |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General solubility of halogenated aromatic aldehydes |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar compounds |

| Melting Point | 90-100 °C | Estimated based on similar compounds |

The Strategic Importance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring significantly modulates the compound's physicochemical and pharmacological properties.[4] Halogens can influence:

-

Binding Affinity: Halogen bonds can provide additional, specific interactions with biological targets, enhancing binding affinity and selectivity.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Lipophilicity: Halogenation generally increases lipophilicity, which can affect cell permeability and distribution.

-

Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH.

These attributes make halogenated pyridines, including this compound, highly valuable building blocks in the design of novel drug candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][5]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step explained to provide a clear understanding of the underlying chemical principles.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Bromo-5-chloropicolinaldehyde

Executive Summary

6-Bromo-5-chloropicolinaldehyde stands as a pivotal, trifunctional heterocyclic building block for synthetic chemistry. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, its strategic arrangement of an aldehyde, a bromine atom, and a chlorine atom offers a versatile platform for constructing complex molecular architectures. The aldehyde group serves as a crucial handle for forming carbon-nitrogen and carbon-carbon bonds, while the differentially reactive C-Br and C-Cl bonds provide orthogonal sites for metal-catalyzed cross-coupling reactions. This guide offers an in-depth examination of its molecular structure, provides a validated synthetic framework, details methods for its spectroscopic characterization, and explores its vast potential in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this high-value chemical intermediate.

Molecular Structure and Physicochemical Properties

The foundational element of this compound is the pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The strategic placement of its functional groups dictates its unique reactivity and utility.

Structural Elucidation

The formal IUPAC name for this compound is 6-bromo-5-chloro-pyridine-2-carbaldehyde . The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, placing the aldehyde (carbaldehyde) group at the C2 position, the chlorine atom at C5, and the bromine atom at C6.

The electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the halogen substituents renders the pyridine ring electron-deficient. This electronic profile is a key determinant of its reactivity in both nucleophilic and electrophilic substitution reactions, as well as its interaction with biological targets. The C6-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more electron-rich C5-Cl bond, allowing for selective functionalization.

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

| Property | Value |

| IUPAC Name | 6-bromo-5-chloro-pyridine-2-carbaldehyde |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| CAS Number | 1060815-64-6 (Isomer: 3-Bromo-6-chloropicolinaldehyde) |

| Monoisotopic Mass | 218.90865 Da |

| SMILES | O=Cc1nccc(Cl)c1Br |

| InChI Key | Not directly available; generated from structure. |

| Appearance | Expected to be a solid (e.g., pale yellow)[1][2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[3] |

Note: Data for the exact 6-bromo-5-chloro isomer is not widely published. Properties are based on the isomeric compound 3-bromo-6-chloropicolinaldehyde and closely related structures for predictive purposes.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires a robust and regioselective strategy. A plausible and efficient route to this compound can be conceptualized starting from a readily available precursor, 2-amino-5-chloropyridine. This approach leverages well-established, high-yielding transformations common in medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The aldehyde can be installed via oxidation of a primary alcohol, which in turn can be formed from a methyl group. The key C-Br bond can be introduced via a Sandmeyer reaction, a reliable method for converting an amino group into a bromide.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a two-step process designed for efficiency and high throughput.

Step 1: Synthesis of 6-Bromo-5-chloro-2-methylpyridine via Sandmeyer Reaction

-

Causality: This reaction is a cornerstone of aromatic chemistry for the conversion of anilines and amino-heterocycles to aryl halides. The use of HBr and NaNO₂ generates the in situ diazonium salt, which is subsequently displaced by a bromide ion, often catalyzed by copper(I) bromide. The protocol is adapted from similar, well-documented procedures.[4]

-

Protocol:

-

To a stirred solution of 48% hydrobromic acid (HBr) under a nitrogen atmosphere, cool the vessel to 0°C using an ice-water bath.

-

Slowly add 2-amino-5-chloropyridine (1.0 equivalent). Maintain the temperature below 5°C.

-

Add copper(I) bromide (0.1 equivalents) as a catalyst.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-5-chloro-2-methylpyridine.

-

Step 2: Oxidation to this compound

-

Causality: The methyl group at the C2 position is activated by the adjacent ring nitrogen, making it susceptible to oxidation. Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-5-chloro-2-methylpyridine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically ~100°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. A black precipitate of elemental selenium will form.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with additional dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

-

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are non-negotiable in synthesis. A combination of NMR, MS, and IR spectroscopy provides a self-validating system to confirm the identity of the target compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing two distinct signals in the aromatic region for the protons at the C3 and C4 positions.

-

¹H NMR (400 MHz, CDCl₃) Predicted Shifts:

-

δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). The singlet multiplicity is characteristic.

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C3. Expected to be a doublet due to coupling with the C4 proton.

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C4. Expected to be a doublet coupled to the C3 proton.

-

-

Justification: The aldehyde proton appears significantly downfield. The C3 and C4 protons are deshielded by the electron-withdrawing substituents and the pyridine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition, especially with the unique isotopic signatures of bromine and chlorine.

-

Expected Pattern: The molecular ion peak (M⁺) will appear as a characteristic cluster of peaks due to the natural abundance of isotopes:

-

Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

-

Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

-

This results in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 3:4:1, providing unambiguous confirmation of the presence of one chlorine and one bromine atom.

-

Expected m/z values:

-

M⁺: ~219 (for ⁷⁹Br and ³⁵Cl)

-

M+2: ~221 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl)

-

M+4: ~223 (for ⁸¹Br and ³⁷Cl)

-

Applications in Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex, biologically active molecules.[5] Its three functional groups offer a playground for molecular elaboration.

Key Synthetic Transformations

The aldehyde and two distinct halogens can be addressed with high selectivity, enabling a modular approach to library synthesis and lead optimization.

Caption: Key synthetic transformations of the title compound.

-

Reactions at the Aldehyde: The aldehyde is a prime site for building side chains, commonly via reductive amination to form secondary or tertiary amines or the Wittig reaction to introduce vinyl groups.

-

Selective Cross-Coupling: The C-Br bond is significantly more reactive in palladium-catalyzed reactions than the C-Cl bond. This allows for selective Suzuki or Stille couplings to introduce aryl or heteroaryl groups at the C6 position while leaving the C5 chlorine intact for subsequent modification.[6] Similarly, Buchwald-Hartwig amination can be performed selectively at the C6 position. This orthogonality is a powerful tool for diversity-oriented synthesis.

Conclusion

This compound is a highly valuable, yet under-documented, chemical intermediate. Its trifunctional nature provides chemists with a robust platform for generating molecular complexity through selective, site-specific modifications.[5] From fundamental cross-coupling reactions to advanced multicomponent strategies, this building block is a cornerstone for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is paramount for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-1-chloro-isoquinoline. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

- Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Bromo-pyridine-5-carboxaldehyde. PharmaCompass. Retrieved from [Link]

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

-

National Center for Biotechnology Information. (n.d.). 5-Bromopyridine-2-carbaldehyde. PubChem. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 2. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 3. 1227605-60-8|6-Bromo-5-fluoropicolinaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

6-Bromo-5-chloropicolinaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-chloropicolinaldehyde

Executive Summary: this compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its trifunctional nature—featuring an aldehyde for derivatization and two distinct halogen atoms (bromide and chloride) for selective cross-coupling reactions—makes it a highly valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive, field-proven synthetic pathway for its preparation, grounded in established organometallic principles. We detail a robust protocol centered on the regioselective metal-halogen exchange of a trihalogenated pyridine precursor followed by formylation, offering insights into reaction mechanics, experimental setup, and safety considerations for researchers and drug development professionals.

Introduction and Strategic Overview

The Significance of Polysubstituted Picolinaldehydes

Picolinaldehydes (pyridine-2-carbaldehydes) are a class of compounds widely used as precursors in the synthesis of pharmaceuticals and ligands for coordination chemistry.[1] The aldehyde group is a versatile handle for forming Schiff bases, undergoing Wittig reactions, or being oxidized to a carboxylic acid.[1] When the pyridine ring is further functionalized with multiple, distinct halogens, as in this compound, it becomes a powerful tool for sequential, site-selective modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the controlled and directional assembly of complex molecules, a crucial requirement in modern medicinal chemistry.

Synthetic Challenges and Pathway Selection

The synthesis of polysubstituted pyridines presents a significant challenge related to regioselectivity.[2] Introducing three different functional groups at specific positions (2-formyl, 5-chloro, 6-bromo) requires a carefully planned strategy that leverages the inherent reactivity differences of the starting materials. Direct halogenation or oxidation of a simpler pyridine often leads to mixtures of isomers.

The chosen pathway, detailed herein, circumvents these issues by employing a well-established and highly regioselective organometallic transformation. The strategy relies on the selective lithiation (via metal-halogen exchange) of a readily accessible trihalopyridine precursor. This approach is superior due to its high fidelity and predictability, which are paramount for reliable chemical synthesis.

Proposed Synthetic Pathway: A Mechanistic Dissection

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the C2-aldehyde bond. This identifies a formyl cation equivalent (electrophile) and a 6-bromo-5-chloro-2-pyridyl anion equivalent (nucleophile). This nucleophile can be reliably generated from a 2,6-dibromo-5-chloropyridine precursor through a selective bromine-lithium exchange.

Rationale and Core Reaction

The synthesis hinges on the selective formylation of 2,6-dibromo-5-chloropyridine (Starting Material, 1 ). The key transformation is a bromine-lithium exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Key Principles Underpinning Selectivity:

-

Metal-Halogen Exchange Reactivity: The rate of metal-halogen exchange with organolithium reagents is significantly faster for bromine than for chlorine. This intrinsic reactivity difference ensures that the lithiation occurs exclusively at a C-Br bond, leaving the C-Cl bond intact.

-

Positional Selectivity (C2 vs. C6): The C2 and C6 positions of the pyridine ring are electronically activated for deprotonation and metal-halogen exchange. In the case of 2,6-dibromopyridine, lithiation at the 2-position followed by formylation is a well-documented and high-yielding procedure. The presence of the chloro group at C5 is not expected to significantly alter this preference.

-

Kinetic Control: The reaction is performed at cryogenic temperatures (-78 °C). This ensures the reaction is under kinetic control, favoring the most rapidly formed organolithium intermediate and preventing unwanted side reactions, such as rearrangement or attack at other sites.

Reaction Mechanism

-

Generation of the Pyridyl Anion: n-Butyllithium, a strong base and nucleophile, selectively exchanges with the more labile bromine atom at the C2 position of 2,6-dibromo-5-chloropyridine (1 ). This forms the highly reactive 2-lithio-6-bromo-5-chloropyridine intermediate (2 ) and butyl bromide as a byproduct.

-

Nucleophilic Attack: The lithiated intermediate (2 ) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This results in the formation of a tetrahedral intermediate (3 ).

-

Hydrolysis and Aldehyde Formation: The reaction is quenched with an acidic aqueous solution. The acidic workup protonates and eliminates the dimethylamino group from the tetrahedral intermediate (3 ), which collapses to form the final product, this compound (4 ).

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 6-bromopicolinaldehyde.

Materials and Reagents

-

2,6-Dibromo-5-chloropyridine (1.0 eq)

-

Anhydrous Diethyl Ether (or THF)

-

n-Butyllithium (1.6 M in hexanes, 1.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (1.1 eq)

-

6 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment Setup

-

A three-necked, round-bottom flask, flame-dried under vacuum and equipped with a magnetic stir bar.

-

A thermometer or thermocouple to monitor the internal reaction temperature.

-

A rubber septum and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Syringes for the transfer of anhydrous solvents and reagents.

-

A dry ice/acetone bath for cooling to -78 °C.

Step-by-Step Procedure

-

Preparation: Add 2,6-dibromo-5-chloropyridine to the flame-dried flask. Seal the flask and purge with inert gas (N₂ or Ar).

-

Dissolution: Add anhydrous diethyl ether via syringe and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the additions.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over approximately 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Formylation: Add anhydrous DMF (1.1 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

-

Reaction & Warming: Stir the mixture at -78 °C for 1.5 hours. Then, remove the cooling bath and allow the reaction to warm slowly to approximately -20 °C.

-

Quenching: Carefully quench the reaction by adding 6 M HCl. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthesis and Workflow

Overall Synthetic Scheme

Caption: Synthetic route from 2,6-dibromo-5-chloropyridine to the target aldehyde.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Process Data Summary

The following table outlines the key quantitative parameters for the synthesis. Yields are estimated based on analogous, well-documented reactions.

| Parameter | Value | Rationale / Comment |

| Starting Material | 2,6-Dibromo-5-chloropyridine | Trihalogenated precursor. |

| Reagent 1 | n-Butyllithium (1.6 M) | 1.05 eq |

| Reagent 2 | N,N-Dimethylformamide | 1.1 eq |

| Solvent | Anhydrous Diethyl Ether | ~0.1 - 0.2 M concentration |

| Temperature | -78 °C | Essential for kinetic control and to maintain the stability of the organolithium intermediate. |

| Reaction Time | ~ 2.5 hours | Includes lithiation and formylation steps before quenching. |

| Estimated Yield | 75-85% | Based on yields for similar formylations of 2,6-dibromopyridine. |

Safety and Handling Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques. All glassware must be rigorously dried.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

-

Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

-

Quenching: The quenching of organolithium reagents with acid is exothermic. The acid should be added slowly to the cold reaction mixture to control the release of heat.

Conclusion

The synthetic pathway detailed in this guide represents a highly efficient, regioselective, and reliable method for the preparation of this compound. By leveraging the principles of selective metal-halogen exchange at cryogenic temperatures, this protocol provides a direct and scalable route to a valuable trifunctional building block. The insights into the reaction mechanism and the detailed experimental procedure offer researchers a robust platform for accessing this key intermediate, thereby facilitating advancements in the fields of medicinal chemistry and materials science.

References

-

PrepChem. Synthesis of 6-Bromo-2-formyl-pyridine. Available from: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

-

Douglas, C. J., & Verdaguer, X. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-chloropicolinaldehyde: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropicolinaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both bromo and chloro substituents on the pyridine ring alongside a reactive aldehyde functionality, provides a versatile scaffold for the development of novel therapeutics. This guide, intended for researchers and professionals in drug development, offers an in-depth exploration of the primary synthetic strategies and starting materials for accessing this valuable compound. The focus will be on the causality behind experimental choices, providing a framework for robust and reproducible synthetic protocols.

Strategic Approaches to the this compound Scaffold

The synthesis of this compound can be approached through several strategic disconnections. The most logical and frequently employed strategies involve the construction of the dihalogenated pyridine ring followed by the introduction or modification of the functional group at the 2-position. Two primary pathways have emerged as the most viable:

-

Pathway A: Halogenation of a Pre-functionalized Picoline Derivative: This approach begins with a substituted 2-methylpyridine (picoline) and introduces the bromo and chloro substituents in a regioselective manner. The methyl group is then oxidized in the final step to yield the target aldehyde.

-

Pathway B: Functionalization of a Pre-halogenated Pyridine: This strategy involves the synthesis of a pyridine ring with the desired 6-bromo-5-chloro substitution pattern, followed by the introduction of a one-carbon unit at the 2-position, which is then converted to the aldehyde.

This guide will primarily focus on Pathway A, as it often provides a more direct and controllable route to the target molecule.

Pathway A: Synthesis via Halogenation of a Picoline Precursor

This synthetic route leverages the directing effects of substituents on the pyridine ring to achieve the desired halogenation pattern. The key intermediate for this pathway is (6-Bromo-5-chloropyridin-2-yl)methanol , which is then oxidized to the final product.

Starting Material: 2-Amino-5-chloropyridine

A common and commercially available starting material for this pathway is 2-amino-5-chloropyridine . Its synthesis from the readily available 2-aminopyridine is a well-established process.

Protocol 1: Synthesis of 2-Amino-5-chloropyridine [1][2][3]

This procedure involves the direct chlorination of 2-aminopyridine.

-

Reaction: 2-Aminopyridine is dissolved in a suitable solvent, such as concentrated hydrochloric acid.

-

Chlorinating Agent: A solution of sodium hypochlorite is added dropwise at a controlled temperature (typically 0-10 °C).

-

Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then filtered, washed, and dried.

The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the amino group is a strong activating group, directing the incoming electrophile (chlorine) to the 5-position.

Step 1: Synthesis of 2-Bromo-5-chloropyridine via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an amino group on an aromatic ring into a variety of substituents, including halogens.[4][5][6] In this step, the amino group of 2-amino-5-chloropyridine is converted to a bromine atom.

Protocol 2: Synthesis of 2-Bromo-5-chloropyridine [7]

-

Diazotization: 2-Amino-5-chloropyridine is dissolved in an aqueous solution of hydrogen bromide. The solution is cooled to 0 °C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrogen bromide. The mixture is heated to facilitate the replacement of the diazonium group with bromine.

-

Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by crystallization or chromatography.

The Sandmeyer reaction provides a reliable method for introducing the bromine atom at the 2-position.

Step 2: Introduction of the C2-Functional Group: Towards (6-Bromo-5-chloropyridin-2-yl)methanol

With the 2-bromo-5-chloropyridine core established, the next critical step is the introduction of a functional group at the 6-position that can be converted to an aldehyde. A common strategy involves a metal-halogen exchange followed by reaction with an electrophile. However, a more direct route starts from a pre-functionalized picoline.

A more convergent approach starts from 2-amino-5-chloro-6-methylpyridine .

Synthesis of 2-Amino-5-chloro-6-methylpyridine: This intermediate can be synthesized through various routes, often starting from 2,6-lutidine or other substituted pyridines.

Once 2-amino-5-chloro-6-methylpyridine is obtained, the amino group can be converted to a bromo group via a Sandmeyer reaction, yielding 6-bromo-5-chloro-2-methylpyridine .

Radical Bromination of the Methyl Group: The methyl group of 6-bromo-5-chloro-2-methylpyridine can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to give 6-bromo-5-chloro-2-(bromomethyl)pyridine .

Hydrolysis to the Alcohol: The bromomethyl intermediate can then be hydrolyzed to (6-bromo-5-chloropyridin-2-yl)methanol using aqueous base or silver nitrate.

Step 3: Oxidation of (6-Bromo-5-chloropyridin-2-yl)methanol to this compound

The final step is the oxidation of the primary alcohol to the aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid and to tolerate the halogen substituents on the pyridine ring. Several modern oxidation methods are well-suited for this purpose.

dot

Caption: Synthetic strategies for this compound.

Recommended Oxidation Protocols:

-

Manganese Dioxide (MnO₂) Oxidation: This is a classic and effective method for oxidizing benzylic and allylic alcohols. The reaction is heterogeneous and is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and upon completion, the solid MnO₂ is simply filtered off.

Causality: The selectivity of MnO₂ for benzylic-type alcohols makes it ideal for this transformation, minimizing the risk of side reactions with the pyridine ring. The mild conditions are also compatible with the halogen substituents.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (TEA).[2][8][9][10]

Protocol 3: Swern Oxidation

-

A solution of oxalyl chloride in DCM is cooled to -78 °C.

-

DMSO is added dropwise, and the mixture is stirred for a short period.

-

A solution of (6-bromo-5-chloropyridin-2-yl)methanol in DCM is added slowly.

-

After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted.

Causality: The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. The low reaction temperature prevents side reactions.

-

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature.[3][5][11]

Protocol 4: Dess-Martin Oxidation

-

(6-bromo-5-chloropyridin-2-yl)methanol is dissolved in DCM.

-

Dess-Martin periodinane is added in one portion.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a solution of sodium thiosulfate.

Causality: The DMP oxidation is experimentally simple to perform and works well for substrates that are sensitive to harsher conditions.

-

Quantitative Data Summary

The choice of synthetic route and specific reagents can significantly impact the overall yield and purity of the final product. The following table provides a comparative overview of typical yields for the key transformations.

| Transformation | Starting Material | Product | Reagents | Typical Yield |

| Chlorination | 2-Aminopyridine | 2-Amino-5-chloropyridine | HCl, NaClO | 70-80% |

| Sandmeyer Reaction | 2-Amino-5-chloropyridine | 2-Bromo-5-chloropyridine | HBr, NaNO₂, CuBr | 80-90%[7] |

| Oxidation | (6-Bromo-5-chloropyridin-2-yl)methanol | This compound | MnO₂ | Good to Excellent |

| Oxidation | (6-Bromo-5-chloropyridin-2-yl)methanol | This compound | Swern Oxidation | High |

| Oxidation | (6-Bromo-5-chloropyridin-2-yl)methanol | This compound | Dess-Martin Periodinane | High |

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions to achieve high yields and purity. The most reliable and scalable routes generally involve the early introduction of the halogen atoms onto a suitable pyridine precursor, followed by the manipulation of a functional group at the 2-position to generate the aldehyde.

For researchers in drug discovery, a thorough understanding of these synthetic pathways is essential for the efficient production of this key intermediate and its analogs. Future research in this area may focus on the development of more convergent and atom-economical routes, potentially through the use of C-H activation strategies to directly introduce the formyl group onto the dihalogenated pyridine ring. However, the classical methods detailed in this guide provide a robust and validated foundation for the synthesis of this compound.

References

- U.S. Patent 5,436,344A, "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones," accessed January 23, 2026, .

- Chinese Patent CN106632014A, "Preparation of 2-amino-5-chloropyridine," accessed January 23, 2026, .

- Chinese Patent CN101560183B, "Method for preparing 5-bromo-2-methylpyridine," accessed January 23, 2026, .

- U.S. Patent 3,985,759A, "Process for preparing 2-amino-5-chloropyridine," accessed January 23, 2026, .

-

"Aldehyde synthesis by oxidation of alcohols and rearrangements," Organic Chemistry Portal, accessed January 23, 2026, [Link].

-

"Reactions of Diazonium Salts: Sandmeyer and Related Reactions," Master Organic Chemistry, accessed January 23, 2026, [Link].

- Chinese Patent CN106432069A, "A method for preparation of 2-amino-5-chloro-pyridine," accessed January 23, 2026, .

-

"19.3: Oxidation of Aldehydes and Ketones," Chemistry LibreTexts, accessed January 23, 2026, [Link].

- U.S.

-

"Oxidations of Primary Alcohols to Aldehydes," YouTube, accessed January 23, 2026, [Link].

-

"Swern Oxidation of Alcohols To Aldehydes and Ketones," Master Organic Chemistry, accessed January 23, 2026, [Link].

-

"Sandmeyer Reaction," Organic Chemistry Portal, accessed January 23, 2026, [Link].

-

"Synthesis of 2-amino-6-bromopyridine," Dissertation, accessed January 23, 2026, [Link].

-

"Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate," National Institutes of Health, accessed January 23, 2026, [Link].

- U.S. Patent 5,453,512A, "Method of producing 2-amino-3-nitro-5-halogenopyridine," accessed January 23, 2026, .

-

"Swern Oxidation," Wikipedia, accessed January 23, 2026, [Link].

- Chinese Patent CN104230727A, "Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder," accessed January 23, 2026, .

-

"(PDF) 2-Bromo-3-hydroxy-6-methylpyridine," ResearchGate, accessed January 23, 2026, [Link].

-

"Deaminative chlorination of aminoheterocycles," National Institutes of Health, accessed January 23, 2026, [Link].

- Chinese Patent CN102850269A, "Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline," accessed January 23, 2026, .

-

"Sandmeyer reaction (video)," Khan Academy, accessed January 23, 2026, [Link].

- European Patent EP0658533B1, "Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones," accessed January 23, 2026, .

- Chinese Patent CN111777549A, "Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine," accessed January 23, 2026, .

- European Patent EP0824094A1, "Process for the preparation of alpha-bromo,omega-chloroalkanes," accessed January 23, 2026, .

- "Preparation method of 2-methyl-3-bromopyridine," P

Sources

- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 6-Bromo-5-chloropicolinaldehyde in Organic Solvents

Abstract

6-Bromo-5-chloropicolinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a key intermediate hinges on its reactivity and, critically, its solubility in various reaction and formulation media. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present predicted solubility profiles in a range of common organic solvents, and provide a robust, step-by-step experimental protocol for empirical determination. This document is intended to serve as a practical resource for scientists enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in Synthetic Chemistry

The adage "like dissolves like" is a foundational principle in chemistry, yet its practical application is nuanced and critical for success in any chemical endeavor. For a synthetic building block like this compound, understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient process development.[2] Inadequate solubility can lead to poor reaction kinetics, challenging product isolation, and unstable formulations.

This compound belongs to a class of heterocyclic aldehydes that are versatile precursors for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of bromo, chloro, and aldehyde functional groups on the pyridine core allows for a variety of subsequent chemical transformations, such as cross-coupling reactions.[1] The success of these reactions is intimately tied to the choice of a solvent system that can adequately dissolve the starting materials and facilitate the reaction.

This guide will deconstruct the factors governing the solubility of this compound and provide a framework for its practical assessment.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound presents a combination of polar and non-polar characteristics that govern these interactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. The ring itself has an aromatic character but is more polar than a benzene ring due to the electronegativity of the nitrogen atom.

-

Aldehyde Group (-CHO): The carbonyl group is highly polar, with the oxygen atom being a strong hydrogen bond acceptor. This group significantly contributes to the molecule's polarity.

-

Halogen Substituents (-Br, -Cl): The bromo and chloro groups are electronegative, inducing dipoles. However, they also contribute to the molecule's size and van der Waals forces, which can favor solubility in less polar solvents. Their presence increases the overall molecular weight and hydrophobicity compared to unsubstituted picolinaldehyde.

Based on this structure, we can predict that this compound will exhibit preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in polar protic solvents will be moderate, while it is expected to be low in nonpolar solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO | [3] |

| Molecular Weight | 220.45 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point (Predicted) | 277.2 ± 35.0 °C | [6] |

| Density (Predicted) | 1.800 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -1.28 ± 0.10 | [6] |

| Storage Temperature | 2-8°C, under inert gas | [5][6] |

Predicted Solubility Profile

While empirical data is paramount, a predicted solubility profile based on structural analogs and theoretical principles provides a strong starting point for solvent screening. For instance, the related compound 2-Bromopyridine-5-carbaldehyde is known to be soluble in dichloromethane, ether, ethyl acetate, and methanol.[7] This suggests a similar pattern for this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the polar functional groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Ether oxygen can interact with the molecule; effective at solvating polar compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Capable of dipole-dipole interactions and can accept hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | A highly polar aprotic solvent that can effectively solvate the polar regions of the molecule.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Strong dipole moment allows for effective solvation of polar solutes. |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor to the aldehyde oxygen and pyridine nitrogen, but the hydrophobic halogens may limit high solubility. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol, but slightly less polar.[8] |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Increased hydrocarbon character compared to methanol and ethanol reduces its ability to dissolve the polar compound. |

| Toluene | Nonpolar | Sparingly Soluble | Primarily van der Waals interactions, which are likely insufficient to overcome the solute-solute interactions of the crystalline solid. |

| Hexanes | Nonpolar | Insoluble | Lacks the polarity to effectively interact with and dissolve the polar functional groups of the molecule. |

| Water | Polar Protic | Insoluble | The significant hydrophobic character imparted by the bromo and chloro substituents is expected to make it insoluble in water. |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine powder of the compound.[9][10]

-

Compound Hazards: Halogenated organic compounds should be handled with care. Based on similar structures, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[11][12][13]

-

Solvent Hazards: Be aware of the specific hazards associated with each solvent, particularly flammability and toxicity.

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or hot plate

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: a. Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a tared glass vial. b. Add a small magnetic stir bar. c. Using a pipette, add a known volume of the selected solvent (e.g., 2.0 mL). d. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled water bath or on a stirrer set to a constant temperature (e.g., 25°C). b. Stir the mixture vigorously enough to keep the solid suspended for an extended period (typically 24 hours) to ensure equilibrium is reached. c. After equilibration, turn off the stirring and allow the excess solid to settle for at least 1 hour.

-

Sample Analysis: a. Carefully draw a sample of the clear supernatant using a syringe. b. Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, filtered solution into a clean, tared vial. This step is crucial to remove any undissolved micro-particles. c. Accurately weigh the filtered solution. d. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a mild temperature. e. Weigh the vial containing the dry residue. The mass of the dissolved solid can be determined by subtraction.

-

Calculation of Solubility: a. Solubility (g/L):

-

Mass of dissolved solid (g) / Volume of solvent used (L) b. Solubility (mg/mL):

-

(Mass of residue (mg)) / (Mass of filtered solution (mg) - Mass of residue (mg)) * Density of solvent (mg/mL)

Repeat this procedure for each solvent of interest.

-

Logical Framework: Connecting Structure to Solubility

The interplay between the compound's functional groups and the solvent's properties determines the outcome of a solubility test. The following diagram illustrates this decision-making logic.

Caption: Structure-solubility relationship logic.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is essential for its effective use. The predicted high solubility in polar aprotic solvents like DCM, THF, and ethyl acetate makes them excellent first choices for reaction media. The moderate solubility in alcohols such as methanol and ethanol suggests they could be suitable for certain reactions or for purification techniques like recrystallization, where solubility at different temperatures is exploited. The poor solubility in nonpolar solvents makes them ideal anti-solvents for precipitation and purification.

This guide provides both a theoretical framework and a practical, validated protocol for assessing the solubility of this compound. By applying these principles and methods, researchers can streamline their experimental design, improve reaction yields, and simplify product purification, ultimately accelerating their research and development goals.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Unknown. (n.d.). Experiment 1: Determination of Solubility Class.

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-5-chloropyridin-3-ol. PubChem. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Bio-Lab Ltd. (2011). Material Safety Data Sheet Bromicide Granules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Architectural Water Solutions. (n.d.). Safety Data Sheet Bromicide® Granules (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-chloronicotinaldehyde. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-1-chloro-isoquinoline. PubChem. Retrieved from [Link]

Sources

- 1. 6-bromo-5-chloropyridine-2-carboxylic acid [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. 1060811-19-9|6-Bromo-4-chloropicolinaldehyde|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-6-chloropicolinaldehyde | 1060815-64-6 [sigmaaldrich.com]

- 6. This compound CAS#: 1227561-90-1 [amp.chemicalbook.com]

- 7. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

- 10. easternct.edu [easternct.edu]

- 11. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-depth Technical Guide for the Comprehensive Purity Analysis of 6-Bromo-5-chloropicolinaldehyde

This compound, with the IUPAC name 6-bromo-5-chloropyridine-3-carbaldehyde, is a halogenated pyridine derivative that serves as a highly valuable intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aldehyde group and strategically placed halogen atoms (bromine and chlorine), makes it a versatile precursor for constructing elaborate molecular architectures. The molecular formula is C₆H₃BrClNO, and it has a molecular weight of approximately 220.45 g/mol .[1]

The purity of this intermediate is not a mere quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, or the failure of subsequent synthetic steps. Therefore, a robust, multi-faceted analytical strategy is essential to ensure that each batch of this compound meets the stringent requirements of drug development and regulatory bodies.

This guide eschews a simple, one-size-fits-all approach. Instead, it presents a holistic and logical framework for purity analysis, grounded in the principles of orthogonal testing and a deep understanding of the compound's chemical nature. We will explore not just the "how" but the "why" behind each analytical choice, providing a self-validating system for confident purity assessment.

The Impurity Landscape: A Predictive Framework

An effective purity analysis begins before the first sample is ever injected. It starts with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the molecule. This predictive approach allows for the development of targeted analytical methods capable of detecting and quantifying the most probable contaminants.

Process-Related Impurities

These impurities are direct artifacts of the synthesis process. A common synthetic route involves the formylation of a di-halogenated pyridine precursor.[2] This knowledge allows us to anticipate several classes of impurities:

-

Unreacted Starting Materials: The precursor, such as 2,5-dibromo-3-chloropyridine or a related isomer, may be carried through the synthesis.

-

Isomeric By-products: Incomplete regioselectivity during halogenation or formylation steps can lead to the formation of structural isomers.

-

Related-Substance Impurities: Incomplete formylation or side reactions can produce compounds lacking the aldehyde group or containing additional functional groups. For instance, the reduction of the aldehyde would yield an alcohol, while over-oxidation would result in a carboxylic acid.

-

Residual Reagents: Traces of reagents used in the synthesis, such as phosphorus oxychloride or organolithium compounds, may remain if purification is inadequate.[3][4]

Degradation Products

The aldehyde functional group is inherently reactive and susceptible to degradation under certain conditions:

-

Oxidation: The most common degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid (6-Bromo-5-chloropicolinic acid). This can be initiated by exposure to air (auto-oxidation), light, or incompatible storage conditions.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.

-

Photodegradation: Pyridine derivatives can be susceptible to degradation upon exposure to UV light.[5][6]

The logical relationship between the compound and its potential impurities is crucial for developing a comprehensive analytical strategy.

Caption: Logical map of potential impurity sources for this compound.

The Orthogonal Analytical Workflow: A Self-Validating System

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed. This creates a self-validating system where the results from one method corroborate the findings of another, providing a high degree of confidence in the final purity assignment.

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Chromatographic Purity: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. It excels at separating the main component from closely related structural analogues and degradation products.

Expertise & Causality: The choice of a reversed-phase (RP) method is logical given the moderate polarity of the molecule. A C18 stationary phase provides excellent hydrophobic retention. A gradient elution is crucial because potential impurities can span a wide range of polarities, from more polar oxidized species to less polar starting materials. The UV detector wavelength is selected based on the chromophore of the pyridine ring and aldehyde group to ensure sensitive detection of the API and its related substances.

Protocol: HPLC-UV Method for Assay and Related Substances

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock concentration of 0.5 mg/mL.

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column for good resolution of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent peak shape for the pyridine nitrogen. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the compound and non-polar impurities. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B | A shallow gradient ensures separation of closely eluting peaks, followed by a wash step. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |

| UV Detection | 254 nm | Common wavelength for aromatic systems providing good sensitivity. |

-

Data Analysis: The assay is calculated against a certified reference standard. Impurities are quantified using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities, as per ICH guidelines.[7]

Structural & Mass Confirmation: NMR and LC-MS

While HPLC provides quantitative data on purity, it does not confirm the identity of the peaks. For this, we turn to spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the definitive method for structural confirmation. The spectrum should show distinct signals for the two aromatic protons and the aldehyde proton, with chemical shifts and coupling constants consistent with the 6-bromo-5-chloro-3-formylpyridine structure. ¹³C NMR further confirms the carbon skeleton. The absence of unexpected signals is a strong indicator of high purity.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer provides molecular weight information for every peak in the chromatogram. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of an impurity, greatly aiding in its identification.[9] The characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) serve as an unmistakable signature for the parent compound and any halogen-containing impurities.

Volatile and Semi-Volatile Impurities: Headspace Gas Chromatography (HS-GC)

Residual solvents from synthesis and purification are a critical class of impurities that must be controlled. Headspace Gas Chromatography is the standard technique for this analysis.

Expertise & Causality: Headspace sampling is used because the main compound is non-volatile and would not be amenable to direct GC injection. The sample is heated, allowing volatile solvents to partition into the vial's headspace, which is then injected into the GC. A polar GC column is chosen to effectively separate common polar and non-polar organic solvents.

Protocol: HS-GC for Residual Solvents

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.

-

GC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Industry standard column for residual solvent analysis. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates solvents based on boiling point. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |